3-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common name, and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can provide information about how the compound behaves under different conditions.Scientific Research Applications
Photodynamic Therapy Application
The compound is observed in the synthesis and characterization of new zinc phthalocyanine derivatives, which are significantly important in photodynamic therapy for cancer treatment. These derivatives exhibit properties like good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent as Type II photosensitizers for treating cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Synthesis and Labeling
The compound is involved in molecular synthesis processes, particularly in the synthesis of deuterium-labeled compounds. These compounds are crucial in studying molecular structures and interactions, significantly enhancing the understanding of drug mechanisms and biological pathways (Ismail & Boykin, 2004).
Understanding Drug Interactions and Crystal Structures
The compound's derivative, tosylate salt, is studied for its crystal structures and drug interaction potentials. Understanding these interactions and structures aids in drug design and development, particularly in optimizing drug efficacy and stability (Ravikumar et al., 2013).
Agricultural Chemistry and Insecticidal Activity
Derivatives of the compound are used in synthesizing insecticidal agents. These agents show significant potency against pests like the American cockroach, contributing to agricultural pest control and management (Nakada et al., 1978).
Soil Transport Studies
The compound's analogs are used in studying soil transport characteristics, particularly for substances like herbicides. This understanding is crucial for predicting the mobility of agricultural chemicals in soils and assessing environmental impacts (Veeh et al., 1994).
Safety And Hazards
Safety and hazards analysis involves studying the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.
properties
IUPAC Name |
3-chloro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S2/c1-23-14-6-5-12(9-13(14)18)26(21,22)19-10-11-4-7-16(25-11)17(20)15-3-2-8-24-15/h2-9,17,19-20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZDIGOJEALBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide |
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